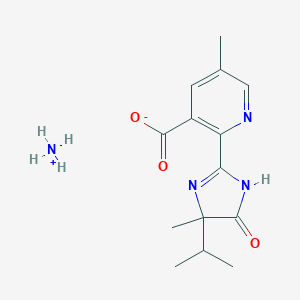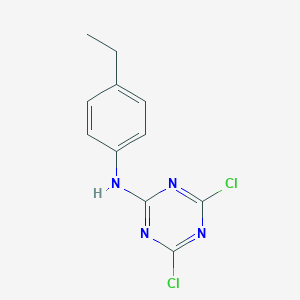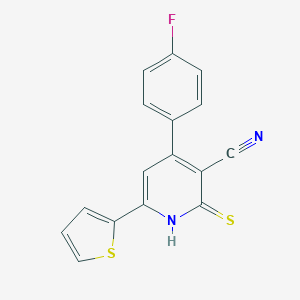
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly known as Clomiphene, is a synthetic non-steroidal compound that is used in the treatment of infertility in women. It is also used in the treatment of male hypogonadism and oligospermia. The compound works by stimulating the release of gonadotropins, which in turn leads to the production of follicles in the ovaries and the production of testosterone in the testes.
Wirkmechanismus
Clomiphene works by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the production of gonadotropins. This increase in gonadotropins stimulates the production of follicles in the ovaries and the production of testosterone in the testes.
Biochemical and Physiological Effects:
Clomiphene has been shown to have a number of biochemical and physiological effects. In women, it increases the production of follicles in the ovaries and stimulates ovulation. In men, it increases the production of testosterone, leading to an improvement in sperm count and motility. The compound has also been shown to have antiestrogenic effects in some tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Clomiphene has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the regulation of the hypothalamic-pituitary-gonadal axis. However, there are also limitations to its use. The compound has a short half-life, which means that it needs to be administered frequently. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Zukünftige Richtungen
There are a number of future directions for research on Clomiphene. One area of interest is its use in the treatment of male hypogonadism and oligospermia. Although the compound has shown some efficacy in these conditions, more research is needed to determine its long-term safety and efficacy. Another area of interest is the development of new compounds that target the same pathway as Clomiphene but with improved pharmacokinetic properties. These compounds could have a longer half-life and a wider therapeutic window, making them more useful for clinical use.
Synthesemethoden
Clomiphene is synthesized by the reaction of 4-chloroaniline with ethyl oxalyl chloride to form 4-chloro-1,2-dihydro-2-oxoquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with dimethylamine to form Clomiphene.
Wissenschaftliche Forschungsanwendungen
Clomiphene has been extensively researched for its use in the treatment of infertility. It has been shown to be effective in inducing ovulation in women with anovulatory infertility. The compound has also been used in the treatment of male hypogonadism and oligospermia, although its efficacy in these conditions is still under investigation.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7- |
InChI-Schlüssel |
TWBABRJLWCBTBS-FPLPWBNLSA-N |
Isomerische SMILES |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)Cl |
SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)


![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)

![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)



![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)